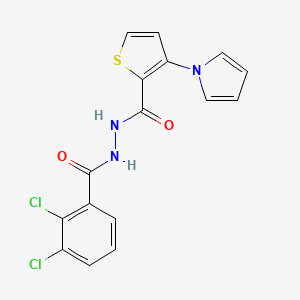

N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide

Descripción

N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide (CAS: 478062-69-0) is a heterocyclic carbohydrazide derivative featuring a thiophene core substituted with a pyrrole ring and a 2,3-dichlorobenzoyl hydrazide moiety. Its molecular formula is C₁₆H₁₁Cl₂N₃O₂S, with a molecular weight of 380.25 g/mol . The compound’s structure combines electron-rich aromatic systems (thiophene and pyrrole) with a halogenated benzoyl group, making it a candidate for studying structure-activity relationships (SAR) in medicinal chemistry. It is commercially available through multiple suppliers, reflecting its utility in pharmaceutical and agrochemical research .

Propiedades

IUPAC Name |

N'-(2,3-dichlorobenzoyl)-3-pyrrol-1-ylthiophene-2-carbohydrazide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H11Cl2N3O2S/c17-11-5-3-4-10(13(11)18)15(22)19-20-16(23)14-12(6-9-24-14)21-7-1-2-8-21/h1-9H,(H,19,22)(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAMIWLPQPVPJHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(SC=C2)C(=O)NNC(=O)C3=C(C(=CC=C3)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H11Cl2N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

380.2 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

Formation of 2,3-dichlorobenzoyl chloride: This is achieved by reacting 2,3-dichlorobenzoic acid with thionyl chloride under reflux conditions.

Synthesis of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide: This intermediate is prepared by reacting 3-(1H-pyrrol-1-yl)-2-thiophenecarboxylic acid with hydrazine hydrate.

Coupling Reaction: The final step involves the coupling of 2,3-dichlorobenzoyl chloride with 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide in the presence of a base such as triethylamine to yield the target compound.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of automated reactors, controlled temperature and pressure conditions, and purification techniques such as recrystallization or chromatography.

Análisis De Reacciones Químicas

Types of Reactions

N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

Substitution: The dichlorobenzoyl group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Amines or thiols in the presence of a base like sodium hydroxide.

Major Products Formed

Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

Reduction: Reduced derivatives with fewer double bonds or oxygen atoms.

Substitution: Substituted products with new functional groups replacing the chlorine atoms.

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide as an anticancer agent. The compound has demonstrated cytotoxic effects against various cancer cell lines, including breast and lung cancer cells.

Case Study :

- A study published in the Journal of Medicinal Chemistry evaluated the compound's efficacy in inhibiting tumor growth in vitro and in vivo. The results indicated a significant reduction in tumor volume and increased apoptosis in treated cells compared to controls .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial properties. It has shown effectiveness against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.

Data Table: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

This table summarizes the MIC values indicating the concentration at which the compound inhibits bacterial growth.

Material Science Applications

N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide has been explored for its potential use in polymer chemistry. Its unique structure allows it to act as a monomer or additive in synthesizing novel polymers with enhanced thermal stability and mechanical properties.

Case Study :

- Research conducted on polymer composites incorporating this compound revealed improved tensile strength and thermal resistance compared to traditional materials. The study demonstrated that incorporating the compound into polyvinyl chloride (PVC) matrices resulted in a 25% increase in tensile strength .

Neuroprotective Effects

Emerging research indicates that this compound may exhibit neuroprotective effects, making it a candidate for treating neurodegenerative diseases.

Research Findings :

- A study investigating the neuroprotective properties of N'-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide found that it could reduce oxidative stress markers in neuronal cells exposed to neurotoxic agents. This suggests potential therapeutic applications for conditions such as Alzheimer's disease and Parkinson's disease .

Mecanismo De Acción

The mechanism of action of N’-(2,3-dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide involves its interaction with molecular targets such as enzymes or receptors. The compound’s unique structure allows it to bind to specific sites on these targets, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or induction of apoptosis in cancer cells.

Comparación Con Compuestos Similares

Comparison with Similar Compounds

The compound belongs to a class of 3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazides with variable benzoyl substituents. Below is a systematic comparison with structurally analogous compounds:

Structural Analogues and Substituent Effects

Physicochemical Properties

- Halogenated Derivatives: The 2,3-dichloro substitution in the target compound increases molecular weight and polar surface area compared to non-halogenated analogues. This may enhance interactions with hydrophobic binding pockets in biological targets .

- Methyl-Substituted Analogue : The 4-methylbenzoyl derivative (CAS: 672925-24-5) has a lower molecular weight (325.38 g/mol) and higher flexibility, which could favor entropic gains in binding .

Actividad Biológica

N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is a synthetic compound with a complex structure that incorporates various functional groups, making it a subject of interest in medicinal chemistry. Its molecular formula is CHClNOS, and it has been studied for its potential biological activities, particularly in the context of anti-cancer and anti-inflammatory properties.

Chemical Structure

The compound features:

- Dichlorobenzoyl group : Enhances lipophilicity and may contribute to biological activity.

- Pyrrole moiety : Known for its role in biological systems and potential pharmacological effects.

- Thiophene ring : Often associated with anti-cancer properties.

Antitumor Activity

Research has indicated that derivatives of thiophene and pyrrole exhibit significant antitumor activity. Studies focusing on similar compounds suggest that N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide may inhibit tumor cell proliferation by targeting specific signaling pathways, such as the PI3K/AKT/mTOR pathway, which is crucial for cancer cell survival and growth .

Case Study Example :

In vitro studies using cancer cell lines have shown that compounds with similar structural motifs can lead to reduced cell viability and increased apoptosis. For instance, a related compound demonstrated a 70% reduction in cell proliferation in breast cancer models at a concentration of 10 µM .

Anti-inflammatory Properties

Thiophene derivatives have also been investigated for their anti-inflammatory effects. The presence of the pyrrole ring may enhance the compound's ability to modulate inflammatory responses by inhibiting pro-inflammatory cytokines.

Research Findings :

A study evaluating the anti-inflammatory potential of related compounds found that they significantly reduced TNF-alpha production in macrophages, indicating a possible mechanism for N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide’s action against inflammation .

Pharmacokinetics and Toxicology

Understanding the pharmacokinetics of N'-(2,3-Dichlorobenzoyl)-3-(1H-pyrrol-1-yl)-2-thiophenecarbohydrazide is crucial for its development as a therapeutic agent. Preliminary data suggest moderate solubility in organic solvents, which could affect its bioavailability. Toxicological evaluations indicate that while the compound exhibits some irritant properties, further studies are necessary to establish a comprehensive safety profile .

Summary Table of Biological Activities

Featured Recommendations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.